N,N,6-trimethyl-5-nitropyridin-2-amine
Description
N,N,6-Trimethyl-5-nitropyridin-2-amine (CAS: 28489-42-1) is a substituted pyridine derivative characterized by a nitro group at position 5, a dimethylamino group at position 2, and a methyl group at position 4. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. The compound is also known by synonyms such as Dimethyl-(6-methyl-5-nitro-pyridin-2-yl)-amine and N,N,2-Trimethyl-3-nitropyridin-6-amine . Its structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N,N,6-trimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C8H11N3O2/c1-6-7(11(12)13)4-5-8(9-6)10(2)3/h4-5H,1-3H3 |
InChI Key |
RKNNIONZGRIQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between N,N,6-trimethyl-5-nitropyridin-2-amine and similar pyridine derivatives:
Physical and Chemical Properties
- Substitution with chloro (e.g., 6-Chloro-5-methyl-3-nitropyridin-2-amine ) introduces polarity, likely reducing solubility in non-polar solvents.
Thermal Stability :
Crystallographic and Structural Insights
- N,N-Diethyl-5-nitropyridin-2-amine forms C-H···O hydrogen-bonded zigzag chains in its crystal structure . In contrast, the target compound’s methyl groups may lead to tighter packing or alternative intermolecular interactions.
- Ethyl groups introduce conformational flexibility, as seen in the two crystallographically independent molecules in N,N-Diethyl-5-nitropyridin-2-amine , whereas methyl groups likely restrict rotational freedom.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
